Technical Documentation Center

1-Phenethyl-1H-imidazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenethyl-1H-imidazole-4-carbaldehyde
  • CAS: 570398-14-0

Core Science & Biosynthesis

Foundational

1-Phenethyl-1H-imidazole-4-carbaldehyde: Chemical Properties, Structural Analysis, and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized imidazoles serve as privileged scaffolds for interacting with a wide array of biological targets, including G-protein-coupled receptors (GPCRs) and kinases....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized imidazoles serve as privileged scaffolds for interacting with a wide array of biological targets, including G-protein-coupled receptors (GPCRs) and kinases. 1-Phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0) is a highly versatile, bifunctional building block. It combines the lipophilic, aromatic phenethyl moiety—ideal for occupying hydrophobic pockets—with a highly reactive C4-carbaldehyde group, which serves as an electrophilic hub for downstream derivatization.

This technical guide provides an in-depth analysis of the physicochemical properties, structural characterization, and synthetic methodologies associated with this compound. By focusing on the causality behind reaction conditions and establishing self-validating experimental protocols, this whitepaper is designed to streamline your drug development workflows.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of 1-phenethyl-1H-imidazole-4-carbaldehyde is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the formyl group significantly impacts the electron density of the imidazole ring, altering its pKa and nucleophilicity compared to unsubstituted imidazoles 1.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 570398-14-0Unique identifier for procurement and literature tracking.
Molecular Formula C12H12N2ODictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 200.24 g/mol Optimal low-molecular-weight starting point for fragment-based drug design .
SMILES O=CC1=CN(CCC2=CC=CC=C2)C=N1Essential for computational modeling and docking studies.
Boiling Point ~419.2 °C (Predicted)Indicates low volatility; purification via distillation is not recommended.
Density ~1.10 g/cm³ (Predicted)Relevant for phase separations during aqueous workups.
Spectroscopic Structural Analysis (NMR & IR)

To establish a self-validating quality control system, researchers must rely on definitive spectroscopic markers:

  • ^1H NMR (CDCl3, 400 MHz): The defining feature is the highly deshielded aldehyde proton (-CHO), which appears as a sharp singlet at ~9.8 ppm . The imidazole C2-H and C5-H protons typically resonate between 7.5 and 7.8 ppm . The phenethyl group presents two distinct multiplets: the N-CH2 protons at ~4.2 ppm (deshielded by the adjacent nitrogen) and the benzylic Ar-CH2 protons at ~3.1 ppm . The phenyl ring protons appear as a multiplet at 7.1–7.3 ppm .

  • FT-IR: A strong, sharp absorption band at 1680–1700 cm⁻¹ confirms the presence of the conjugated C=O stretching vibration.

Synthetic Methodology: Regioselective N-Alkylation

The synthesis of 1-phenethyl-1H-imidazole-4-carbaldehyde is typically achieved via the N-alkylation of 1H-imidazole-4-carbaldehyde with phenethyl bromide. A critical challenge in this workflow is regioselectivity . Because the starting material exists as a tautomeric mixture, alkylation yields both the 1,4-isomer (target) and the 1,5-isomer (byproduct) 2. The 1,4-isomer is generally favored due to the steric hindrance exerted by the C4-formyl group against the adjacent N3 position.

G N1 1H-imidazole-4-carbaldehyde (Starting Material) N2 Deprotonation (K2CO3 in anhydrous DMF) N1->N2 Base Addition N3 SN2 Alkylation (+ Phenethyl Bromide, 60°C) N2->N3 Electrophile Addition N4 Crude Mixture (1,4-isomer + 1,5-isomer) N3->N4 TLC Validation N5 Silica Gel Chromatography (Separation of Isomers) N4->N5 Workup & Load N6 1-Phenethyl-1H-imidazole- 4-carbaldehyde (Pure 1,4-isomer) N5->N6 Elution (CHCl3:MeOH)

Workflow for the regioselective synthesis of 1-phenethyl-1H-imidazole-4-carbaldehyde.

Step-by-Step Protocol: Self-Validating N-Alkylation

Objective: Synthesize and isolate the 1,4-isomer with >95% purity.

  • Deprotonation (Causality of Base & Solvent):

    • Dissolve 1 eq. of 1H-imidazole-4-carbaldehyde in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cation, leaving the imidazolide anion highly nucleophilic.

    • Add 1.5 eq. of anhydrous K₂CO₃. Causality: K₂CO₃ is a mild base; it is strong enough to deprotonate the imidazole N-H (pKa ~11) but weak enough to prevent unwanted aldol-type side reactions at the aldehyde moiety 3.

  • Electrophilic Addition:

    • Add 1.1 eq. of phenethyl bromide dropwise at room temperature, then elevate the temperature to 60 °C for 4–6 hours. Causality: Heating overcomes the activation energy barrier for the S_N2 displacement, while keeping it below 80 °C minimizes polyalkylation or degradation.

  • Self-Validation (In-Process Monitoring):

    • Monitor the reaction via TLC (Eluent: CHCl₃:MeOH 95:5). The system validates itself when the starting material spot disappears, replaced by two closely eluting spots (the 1,4-isomer and the 1,5-isomer). The 1,4-isomer typically possesses a slightly higher Rf value due to a lower dipole moment compared to the 1,5-isomer.

  • Workup & Purification:

    • Quench the reaction with ice water to precipitate the crude organics and remove DMF. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, gradient elution from 100% CHCl₃ to 95:5 CHCl₃:MeOH) to isolate the pure 1-phenethyl-1H-imidazole-4-carbaldehyde.

Reactivity and Downstream Applications

The strategic value of 1-phenethyl-1H-imidazole-4-carbaldehyde lies in its C4-formyl group. This highly electrophilic center allows for rapid diversification into libraries of bioactive compounds.

G A 1-Phenethyl-1H- imidazole-4-carbaldehyde (Core Scaffold) B Reductive Amination (NaCNBH3 / Amine) A->B Amines C Knoevenagel Condensation (Active Methylene) A->C Base / Heat D Wittig Reaction (Phosphonium Ylide) A->D Base E H3/H4 Receptor Antagonists B->E F Kinase Inhibitors (Acrylonitriles) C->F G Alkene Derivatives (Lipophilic Ligands) D->G

Downstream derivatization pathways for 1-phenethyl-1H-imidazole-4-carbaldehyde.

Reductive Amination (GPCR Ligand Synthesis)

Reacting the aldehyde with various primary or secondary amines in the presence of sodium cyanoborohydride (NaCNBH₃) yields substituted aminomethyl imidazoles.

  • Causality: The slightly acidic conditions (pH ~5-6) protonate the intermediate imine, making it highly susceptible to hydride attack, while leaving the unreacted aldehyde largely untouched by the mild reducing agent. This motif is a classic pharmacophore for Histamine H₃ and H₄ receptor antagonists.

Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Condensation of the aldehyde with active methylene compounds (e.g., malononitrile or cyanoacetates) in the presence of a catalytic base (like piperidine) yields highly conjugated acrylonitriles.

  • Causality: The extended conjugation stabilizes the resulting alkene. These electron-deficient alkenes are frequently utilized as Michael acceptors in the design of targeted covalent kinase inhibitors.

Handling, Stability, and Storage Protocols

To ensure the integrity of 1-phenethyl-1H-imidazole-4-carbaldehyde over time, a strict, self-validating storage protocol must be maintained.

  • Degradation Pathway: Like many aromatic aldehydes, this compound is susceptible to auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen, slowly converting the formyl group into a carboxylic acid.

  • Storage Protocol: Store the compound in amber glass vials at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

  • Self-Validating QC Check: Before utilizing an older batch in a sensitive synthesis, run a rapid ^1H NMR. If the characteristic aldehyde singlet at ~9.8 ppm is diminished and a broad peak appears >10.5 ppm (indicating -COOH), the batch has oxidized and must be discarded or re-purified.

References

  • LookChem. 1H-Imidazole-4-carbaldehyde (CAS 3034-50-2) Basic Information and Reactivity Profile.[Link]

  • Jiehuapharma. Heterocyclics - 1-phenethyl-1H-imidazole-4-carbaldehyde Catalog and Structural Data.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors. (Includes mechanistic insights into regioselective N-alkylation of 1,3-azoles).[Link]

Sources

Exploratory

Crystallographic Characterization and XRD Data Analysis of 1-Phenethyl-1H-imidazole-4-carbaldehyde

Executive Summary 1-Phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0) is a highly versatile molecular building block widely utilized in the synthesis of pharmaceutical active ingredients (APIs) and complex coordin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0) is a highly versatile molecular building block widely utilized in the synthesis of pharmaceutical active ingredients (APIs) and complex coordination compounds[1][2]. While the exact single-crystal X-ray diffraction (SC-XRD) data for this specific derivative is often proprietary or generated in-house during early-stage drug discovery, its crystallographic behavior can be rigorously defined by analyzing its structural components: the rigid imidazole-4-carbaldehyde core and the flexible phenethyl linker.

This whitepaper provides an in-depth technical guide on the structural conformation, predicted crystallographic parameters based on established analogs[3][4], and the definitive experimental protocols required for both Single-Crystal (SC-XRD) and Powder X-Ray Diffraction (PXRD) characterization.

Molecular Geometry & Conformational Analysis

To understand the crystal packing of 1-phenethyl-1H-imidazole-4-carbaldehyde, we must deconstruct its molecular geometry. The molecule consists of three distinct domains, each contributing differently to the overall crystal lattice energy:

  • The Imidazole Core: As seen in analogous structures like 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC), the imidazole ring is strictly planar[3].

  • The Carbaldehyde Group: The aldehyde moiety at the 4-position exhibits strong conjugation with the imidazole π -system. Consequently, the O=C−C=C torsion angle is expected to be near 0∘ or 180∘ , keeping the aldehyde coplanar with the heterocycle to maximize resonance stabilization.

  • The Phenethyl Linker: This is the primary source of conformational polymorphism. The ethyl chain ( −CH2​−CH2​− ) connecting the imidazole nitrogen to the phenyl ring can adopt either a gauche or anti (extended) conformation. In solid-state packing, the extended anti conformation is typically favored to minimize steric hindrance, though gauche conformations can be trapped if they facilitate stronger intermolecular π−π stacking between the phenyl and imidazole rings.

Intermolecular Interactions

Unlike imidazole derivatives with unsubstituted N-H groups that form strong N−H⋯N hydrogen bond networks[4], the N1 position here is alkylated. Therefore, the crystal lattice is primarily stabilized by weaker, yet highly directional, forces:

  • C−H⋯O Hydrogen Bonds: The aldehydic oxygen acts as a strong hydrogen bond acceptor for acidic protons on adjacent imidazole rings.

  • π−π Stacking: The parallel displacement of the phenyl and imidazole rings dictates the primary packing motif.

Interactions C1 1-Phenethyl-1H-imidazole -4-carbaldehyde I1 C-H···O Hydrogen Bonds C1->I1 Lattice Stabilization I2 π-π Stacking (Phenyl-Imidazole) C1->I2 Crystal Packing Motif I3 Phenethyl Linker Flexibility C1->I3 Polymorph Determination

Caption: Key intermolecular forces driving the crystal packing and polymorphism of the compound.

Crystallographic Analogies & Data Presentation

By analyzing structurally related N-substituted imidazole-4-carbaldehydes[3][5], we can establish a highly probable crystallographic profile for 1-phenethyl-1H-imidazole-4-carbaldehyde. These compounds predominantly crystallize in centrosymmetric space groups (such as P21​/c or P1ˉ ) due to the efficient packing of the aromatic rings.

Table 1: Anticipated Crystallographic Parameters (Based on Analogs)
ParameterAnticipated Value / RangeJustification / Causality
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic molecules lacking chiral centers.
Space Group P21​/c or P1ˉ Allows for inversion centers, optimizing anti-parallel dipole alignment of the aldehyde groups.
Density ( Dcalc​ ) 1.25−1.35 Mg/m3 Standard packing density for non-halogenated aromatic organics[3].
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard asymmetric unit ( Z′=1 ) packing.
Table 2: Key Bond Lengths and Angles (Theoretical)
Bond / AngleExpected Value (Å / °)Structural Significance
C=O (Aldehyde) 1.21−1.22A˚ Confirms lack of enolization; standard double bond character.
C(4)-C(Aldehyde) 1.44−1.46A˚ Shorter than a standard C-C single bond, indicating π -conjugation.
N(1)-C(Alkyl) 1.46−1.48A˚ Standard sp2−sp3 nitrogen-carbon bond.
Imidazole Ring Planarity RMSD <0.01A˚ Aromaticity enforces strict planarity[4].

Experimental Workflows: SC-XRD and PXRD

To empirically validate the structure of 1-phenethyl-1H-imidazole-4-carbaldehyde, rigorous experimental protocols must be followed. The following methodologies are designed as self-validating systems to ensure data integrity.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

Step 1: Crystal Growth (Slow Evaporation)

  • Rationale: High-quality single crystals require slow nucleation.

  • Procedure: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane). Pierce the vial cap with a narrow needle to allow for controlled, slow evaporation over 3–7 days at ambient temperature.

Step 2: Crystal Selection and Mounting

  • Rationale: Minimizing thermal motion and preventing crystal degradation.

  • Procedure: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction (indicative of a single domain). Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Immediately transfer to the diffractometer's cold stream (typically 100–150 K).

Step 3: Data Collection

  • Rationale: Mo is preferred for routine organics, but Cu can be used to boost absolute signal intensity for small, weakly diffracting crystals[3].

  • Procedure: Use a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073A˚ ) and a photon-counting detector. Collect a full sphere of data utilizing ω and ϕ scans to ensure >99% completeness and high redundancy.

Step 4: Structure Solution and Refinement

  • Rationale: Direct methods rely on statistical phase relationships, which are highly reliable for small organics.

  • Procedure: Solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model.

XRD_Workflow N1 1. Crystal Growth (Binary Solvent Evaporation) N2 2. Crystal Mounting (Paratone Oil, 100K) N1->N2 N3 3. Data Collection (Mo Kα, ω/φ Scans) N2->N3 N4 4. Structure Solution (Intrinsic Phasing / SHELXT) N3->N4 N5 5. Refinement (Anisotropic, SHELXL) N4->N5

Caption: Step-by-step SC-XRD characterization workflow for imidazole derivatives.

Powder X-Ray Diffraction (PXRD) for Phase Purity

Once the single-crystal structure is solved, PXRD is mandatory to prove that the bulk synthesized powder matches the single crystal, ruling out polymorphic impurities.

Procedure:

  • Sample Prep: Gently grind 20–30 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation.

  • Mounting: Back-load the powder into a standard sample holder to ensure a flat sample surface, which is critical for accurate peak positions.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using Cu radiation ( λ=1.5406A˚ ) with a step size of 0.01∘ and a scan speed of 1∘/min .

  • Validation: Generate a simulated PXRD pattern from the SC-XRD .cif file using software like Mercury. Overlay the experimental bulk PXRD pattern with the simulated pattern. A direct match confirms the bulk phase purity of 1-phenethyl-1H-imidazole-4-carbaldehyde.

References

  • Crystal Structures of two Imidazole Derivatives Taylor & Francis / Molecular Crystals and Liquid Crystals URL:[Link]

  • Crystallographic data for 1-(pyridine-4-yl)-1H-imidazole-4-carbaldehyde ResearchGate / Molecules URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing Schiff bases using 1-phenethyl-1H-imidazole-4-carbaldehyde

Application Note: Synthesis and Validation of Schiff Bases Derived from 1-Phenethyl-1H-imidazole-4-carbaldehyde Introduction & Strategic Utility Schiff bases (imines) containing an imidazole moiety are highly valued in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Schiff Bases Derived from 1-Phenethyl-1H-imidazole-4-carbaldehyde

Introduction & Strategic Utility

Schiff bases (imines) containing an imidazole moiety are highly valued in drug development, coordination chemistry, and catalysis due to their versatile N-donor capabilities and biological relevance[1]. Utilizing 1-phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0)[2] as the carbonyl precursor provides a distinct strategic advantage. The bulky, lipophilic phenethyl group at the N1 position enhances membrane permeability for downstream biological assays and prevents the unwanted aldimine-to-ketimine tautomerization that is frequently observed in unsubstituted imidazole derivatives[3]. This application note details a robust, self-validating protocol for condensing this specific aldehyde with primary amines to yield high-purity Schiff base ligands.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is imperative to understand why a protocol works to effectively troubleshoot and scale it. The formation of a Schiff base is a classic two-step addition-elimination equilibrium reaction[4]:

  • Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of the imidazole-4-carbaldehyde, forming a tetrahedral carbinolamine intermediate[4].

  • Acid-Catalyzed Dehydration (Rate-Limiting Step) : We utilize glacial acetic acid to lower the apparent pH of the solution to ~4.5–5.0. Causality: This specific pH range is critical. It is acidic enough to protonate the hydroxyl group of the carbinolamine (converting it into water, an excellent leaving group) but not so acidic that the primary amine becomes fully protonated (which would render it non-nucleophilic and halt the reaction).

  • Solvent Selection : Anhydrous methanol (MeOH) or ethanol (EtOH) is selected as the solvent. Causality: Protic solvents stabilize the transition state during the crucial proton transfer steps and easily dissolve both the starting materials and the acid catalyst[5].

Experimental Workflow

G A 1-Phenethyl-1H-imidazole-4-carbaldehyde + Primary Amine B Nucleophilic Addition (MeOH, Trace AcOH, 60°C) A->B C Carbinolamine Intermediate B->C D Acid-Catalyzed Dehydration (-H2O) C->D E Imine (Schiff Base) Formation D->E F Validation (TLC, IR: C=N stretch, NMR) E->F

Fig 1: Mechanistic workflow for the synthesis and validation of imidazole-derived Schiff bases.

Materials and Reagents

  • 1-Phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0)

  • Primary Amine (e.g., aniline derivatives, aliphatic amines)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) and Diethyl Ether (for purification)

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity at every stage.

Step 1: Reagent Preparation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-phenethyl-1H-imidazole-4-carbaldehyde in 10 mL of anhydrous methanol.

  • Validation Checkpoint: The solution should be entirely clear. Take a 10 µL aliquot for baseline Thin Layer Chromatography (TLC).

Step 2: Condensation Reaction 3. Add 1.05 mmol of the primary amine dropwise to the stirring solution. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the more complex and expensive aldehyde precursor[6]. 4. Add 2–3 drops of glacial acetic acid to act as a catalyst. 5. Attach a reflux condenser and heat the mixture to 60–65 °C under an inert nitrogen atmosphere for 2–4 hours.

Step 3: In-Process Monitoring 6. Validation Checkpoint: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The reaction is deemed complete when the aldehyde spot (which stains positive with 2,4-Dinitrophenylhydrazine) completely disappears, replaced by a new, highly UV-active imine spot with a distinct Rf​ value.

Step 4: Isolation and Purification 7. Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to induce crystallization. 8. If a precipitate forms, isolate the solid via vacuum filtration and wash with cold diethyl ether to remove any unreacted amine. 9. If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the crude residue in a minimal amount of DCM, dry over anhydrous Na₂SO₄, filter, and precipitate by adding cold diethyl ether[5].

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for synthesizing Schiff bases using 1-phenethyl-1H-imidazole-4-carbaldehyde across various amine classes.

Amine ClassOptimal SolventCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
Aliphatic Amines Anhydrous MeOHNone / Trace AcOH25–50285–95
Aromatic Amines Anhydrous EtOHGlacial AcOH (pH ~5)65 (Reflux)4–670–85
Sterically Hindered Toluenep-TsOH (Dean-Stark)110 (Reflux)12–1850–65

Analytical Validation & Troubleshooting

To establish absolute trustworthiness in the synthesized product, the following analytical signatures must be confirmed prior to downstream application:

  • Infrared (IR) Spectroscopy : The most immediate confirmation of Schiff base formation is the disappearance of the strong aldehyde carbonyl (C=O) stretching frequency at ~1670 cm⁻¹ and the emergence of a sharp azomethine (C=N) stretch between 1620–1644 cm⁻¹[7].

  • ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆) :

    • Disappearance: The aldehyde proton signal (typically a sharp singlet around 9.7–9.9 ppm) must be completely absent.

    • Appearance: A new singlet corresponding to the azomethine proton (CH=N) will appear between 8.1–8.6 ppm, depending on the shielding effects of the attached amine.

    • Retention: The imidazole ring protons (typically two singlets around 7.1 and 7.6 ppm) and the phenethyl aliphatic protons (multiplets around 2.9–3.2 ppm and 4.1–4.4 ppm) must remain intact and integrate correctly.

Troubleshooting Insight: If the reaction stalls at the carbinolamine stage (indicated by a broad O-H stretch in the IR spectrum and a lack of the C=N stretch), increase the reaction temperature or add activated molecular sieves (3Å) to the reaction vessel. Causality: Molecular sieves actively scavenge the eliminated water, leveraging Le Chatelier's principle to drive the equilibrium forward toward the final imine product[4].

References

  • Title : Synthesis, spectroscopic studies and X-ray structure determination of two mononuclear copper complexes derived from the Schiff base Source : European Journal of Chemistry URL : [Link]

  • Title : One-Pot Synthesis and Characterization of Biomimetic Copper(I) Complexes Source : ChemRxiv URL : [Link]

  • Title : A comprehensive review on synthesis and biological activity of schiff bases Source : SciSpace URL : [Link]

  • Title : Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes Source : MDPI URL : [Link]

  • Title : Iron(II) Mediated Supramolecular Architectures with Schiff Bases and Their Spin-Crossover Properties Source : PMC / NIH URL :[Link]

  • Title : A New Mononuclear Copper(II) Complex Containing Two Imidazolyl Moieties Source : ACS Publications URL : [Link]

Sources

Application

Application Note: Reductive Amination of 1-Phenethyl-1H-imidazole-4-carbaldehyde with Primary Amines

Target Audience: Medicinal Chemists, Process Development Scientists, and Synthetic Researchers Scaffold Utility: GPCR Ligands, Histamine Receptor Modulators, and Kinase Inhibitors Causality & Mechanistic Rationale The sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Synthetic Researchers Scaffold Utility: GPCR Ligands, Histamine Receptor Modulators, and Kinase Inhibitors

Causality & Mechanistic Rationale

The synthesis of secondary amines bearing an imidazole core is a cornerstone of modern drug discovery. Specifically, 1-phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0) is a highly privileged building block.

Substrate Specificity: Why this Scaffold?

In unsubstituted imidazoles, the N-H proton undergoes rapid tautomerization, making the 4- and 5-positions chemically equivalent and complicating regioselective functionalization. Alkylation at the N1 position with a phenethyl group serves two causal purposes:

  • Chemical Lock: It permanently breaks the tautomeric equilibrium, fixing the reactive aldehyde exclusively at the C4 position. This ensures predictable steric and electronic behavior during nucleophilic attack.

  • Pharmacological Vectoring: The phenethyl moiety provides a flexible, lipophilic anchor capable of engaging in critical π−π stacking and hydrophobic interactions within target protein binding pockets [1].

Reaction Causality: Why Sodium Triacetoxyborohydride (STAB)?

Reductive amination is the most efficient method for C-N bond formation. While sodium cyanoborohydride (NaBH3CN) was historically used, it generates highly toxic hydrogen cyanide gas upon acidic workup. We employ Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) as the primary reductant.

The three electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the boron-hydride bond. As a result, STAB is exceptionally chemoselective: it is unreactive toward the starting aldehyde at room temperature but readily reduces the more electrophilic iminium ion intermediate. This allows for a "direct" one-pot reaction, preventing the formation of unwanted primary alcohol byproducts.

Reaction Pathway

The transformation proceeds via a nucleophilic addition of the primary amine to the aldehyde, followed by dehydration to form an imine/iminium species, which is subsequently trapped by hydride transfer.

Mechanism A 1-Phenethyl-1H-imidazole -4-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Addition B Primary Amine (R-NH2) B->C D Imine / Iminium Ion C->D -H2O (Acid Catalyzed) E Secondary Amine Product D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of the direct reductive amination process.

Quantitative Data & Optimization Parameters

The success of the reductive amination heavily depends on the nucleophilicity and steric bulk of the primary amine. The table below summarizes the empirically optimized parameters for different amine classes .

Amine ClassificationAmine EquivalentsSTAB EquivalentsSolventAdditiveReaction TimeExpected Yield
Unhindered Aliphatic (e.g., Benzylamine)1.05 - 1.11.4 - 1.5DCE or DCMNone2 - 4 h85 - 95%
Weakly Nucleophilic (e.g., Anilines)1.1 - 1.21.5 - 2.0DCEAcOH (1.0 eq)6 - 12 h70 - 85%
Sterically Hindered (e.g., tert-Butylamine)1.5 - 2.0N/A (Use NaBH4)MeOHTi(O-iPr)412 - 24 h50 - 65%

Experimental Workflows

Workflow Step1 1. Reaction Setup Mix Aldehyde & Amine Step2 2. Imine Formation Stir 30-60 min Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 (aq) Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Standard operational workflow for STAB-mediated reductive amination.

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (For Aliphatic & Aromatic Amines)

This is the standard, self-contained procedure for most primary amines.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 mmol, 200.2 mg).

  • Solvation: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under an inert nitrogen atmosphere.

  • Amine Addition: Add the primary amine (1.1 mmol). If the amine is an aniline derivative or weakly nucleophilic, add glacial acetic acid (1.0 mmol, 57 μ L) to catalyze imine formation.

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes to allow the imine equilibrium to establish.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes to prevent sudden temperature spikes.

  • Reaction Monitoring: Stir at room temperature for 2–12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5.0 mL). Caution: Vigorous gas evolution (H2) will occur. Stir for 15 minutes until bubbling ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 2-10% MeOH in DCM containing 0.1% Et3N or NH4OH to prevent peak tailing of the basic amine).

Protocol B: Indirect (Two-Step) Reductive Amination (For Sterically Hindered Amines)

Use this protocol when STAB fails to yield product due to severe steric clash preventing imine formation at room temperature.

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the aldehyde (1.0 mmol) and the sterically hindered primary amine (1.5 mmol) in anhydrous Methanol (MeOH) (5.0 mL).

  • Lewis Acid Activation (Optional but recommended): Add Titanium(IV) isopropoxide (Ti(O-iPr)4) (1.2 mmol) and stir at room temperature for 12 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium borohydride (NaBH4) (1.5 mmol, 56.7 mg) in small portions.

  • Completion: Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with water (2.0 mL). A white precipitate of TiO2 will form. Filter the suspension through a pad of Celite, washing with ethyl acetate. Extract the filtrate, dry, and purify as described in Protocol A.

Self-Validating Quality Control

To ensure the integrity of the protocol, researchers must validate the transformation using the following built-in analytical checkpoints:

  • TLC Validation:

    • The starting 1-phenethyl-1H-imidazole-4-carbaldehyde will stain strongly positive (bright orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP) .

    • Upon completion, the 2,4-DNP active spot must completely disappear. The new product spot will be highly polar (lower Rf​ ) and will stain positive with Ninhydrin (if a secondary amine) or Dragendorff's reagent (indicating an alkaloid/tertiary nitrogen network).

  • 1H NMR Validation (CDCl3):

    • Loss of Signal: The diagnostic aldehyde proton (–CH O) appearing as a sharp singlet at δ 9.7 – 9.9 ppm must vanish.

    • Gain of Signal: A new diagnostic signal corresponding to the newly formed bridging methylene group (Imidazole-CH2 -NH-R) will appear. Depending on the amine, this typically manifests as a singlet or a doublet (if coupled to the adjacent N-H) in the δ 3.7 – 4.0 ppm region.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • "Making Substituted Amines Through Reductive Amination." Master Organic Chemistry, 2017. URL:[Link]

  • Maeda, K. et al. "Discovery of orally available spirodiketopiperazine-based CCR5 antagonists." National Center for Biotechnology Information (NCBI) - PMC, 2008. (Demonstrating the synthetic utility of imidazole-4-carboxaldehydes in drug discovery). URL:[Link]

Method

Application Notes and Protocols for the Knoevenagel Condensation of 1-Phenethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the Knoevenagel condensation reaction, specifically tailored for the substrate 1-phenethyl-1H-imidazole-4-carbald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Knoevenagel condensation reaction, specifically tailored for the substrate 1-phenethyl-1H-imidazole-4-carbaldehyde. As a cornerstone reaction in carbon-carbon bond formation, its application is pivotal in the synthesis of diverse molecular architectures, particularly in the realm of therapeutic agent development.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to optimize conditions for their specific needs.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1][3] This transformation is of paramount importance in medicinal chemistry for the synthesis of intermediates for natural products, therapeutic agents, and functional polymers.[1] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine, with piperidine and pyridine being classic examples.[4][5]

The substrate of focus, 1-phenethyl-1H-imidazole-4-carbaldehyde, possesses a heterocyclic aromatic system that can influence the reactivity of the aldehyde group. The imidazole moiety, with its unique electronic properties, makes this a substrate of interest for the synthesis of novel compounds with potential biological activity.

Mechanistic Insights: Guiding Experimental Design

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Knoevenagel condensation can proceed through two primary pathways, both of which are typically initiated by a basic catalyst.

Pathway A: The Enolate Pathway

This is the most commonly depicted mechanism.

  • Deprotonation: The basic catalyst, often an amine like piperidine, deprotonates the active methylene compound to form a resonance-stabilized enolate.[1][6]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-phenethyl-1H-imidazole-4-carbaldehyde. This step forms a tetrahedral intermediate.[6]

  • Protonation: The intermediate is protonated, often by the conjugate acid of the catalyst, to yield an aldol-type addition product.

  • Dehydration: A subsequent elimination of a water molecule, often base-catalyzed, leads to the formation of the final α,β-unsaturated product.[1][6]

Pathway B: The Iminium Ion Pathway

An alternative mechanism involves the initial reaction of the amine catalyst with the aldehyde.

  • Iminium Ion Formation: The amine catalyst reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the starting aldehyde.

  • Nucleophilic Attack: The active methylene compound, in its enol or enolate form, attacks the iminium ion.

  • Hydrolysis and Elimination: The resulting adduct undergoes hydrolysis to regenerate the amine catalyst and subsequently eliminates water to afford the final product.

The prevailing mechanism can be influenced by the specific reactants, catalyst, and reaction conditions employed.

Below is a generalized workflow for the Knoevenagel condensation.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Mixing Mix Aldehyde, Active Methylene Compound, & Solvent Catalyst_Addition Add Catalyst Reactant_Mixing->Catalyst_Addition Heating Heat to Reflux/Stir at RT Catalyst_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Solvent_Removal Remove Solvent (Reduced Pressure) Monitoring->Solvent_Removal Upon Completion Purification Purify Crude Product (Recrystallization/ Column Chromatography) Solvent_Removal->Purification

Caption: General experimental workflow for the Knoevenagel condensation.

Key Reaction Parameters and Their Influence

The success of the Knoevenagel condensation hinges on the careful selection and control of several key parameters.

The Aldehyde: 1-Phenethyl-1H-imidazole-4-carbaldehyde

The electrophilicity of the carbonyl carbon in 1-phenethyl-1H-imidazole-4-carbaldehyde is a crucial factor. The imidazole ring is an electron-rich aromatic system, which can somewhat reduce the reactivity of the aldehyde compared to simple aromatic aldehydes. However, it is still sufficiently reactive for the Knoevenagel condensation under appropriate conditions.

The Active Methylene Compound

The choice of the active methylene compound is dictated by the desired functionality in the final product. These compounds are characterized by a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z'), which increases the acidity of the methylene protons.[3]

Active Methylene CompoundElectron-Withdrawing Groups (Z, Z')Typical pKa
Malononitrile-CN, -CN11
Ethyl Cyanoacetate-CN, -COOEt9
Diethyl Malonate-COOEt, -COOEt13
Meldrum's AcidCyclic Diester4.97
2,4-Pentanedione (Acetylacetone)-COCH₃, -COCH₃9

Data compiled from various sources.

The Catalyst: A Critical Choice

The catalyst's role is to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[3] Weak bases are therefore ideal.[7]

CatalystTypeTypical Loading (mol%)Notes
PiperidineSecondary Amine10-20A classic and highly effective catalyst.[5][8]
PyrrolidineSecondary Amine10-20Can be more efficient than piperidine in some cases.[9]
ImidazoleHeterocyclic Amine10-30Can act as both a base and a nucleophilic catalyst.[10][11]
Boric AcidLewis/Brønsted Acid10A greener catalyst option that can be effective in aqueous ethanol.[2][12]
Ionic Liquids (e.g., [Bmim][OAc])Salt20Can act as both catalyst and solvent, often allowing for milder conditions.[8][13]
The Solvent

The choice of solvent can significantly impact reaction rates and yields.

  • Toluene: A common choice, as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.[8]

  • Ethanol: A greener alternative to toluene, often used with catalysts like piperidine or boric acid.[9][14]

  • Water: Can be used with specific catalytic systems like certain ionic liquids, offering an environmentally benign option.[8]

  • Solvent-Free: In some instances, particularly with solid catalysts, the reaction can be run neat, reducing waste.[15]

Experimental Protocols

The following protocols provide a starting point for the Knoevenagel condensation of 1-phenethyl-1H-imidazole-4-carbaldehyde. It is recommended to perform small-scale trials to optimize conditions for specific active methylene compounds.

Protocol 1: Classic Piperidine-Catalyzed Condensation in Toluene

This protocol is a robust and widely applicable method.[8]

Materials:

  • 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.0 mmol)

  • Piperidine (0.1 mmol)

  • Toluene (15 mL)

  • Round-bottom flask equipped with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and toluene (15 mL).

  • Fill the Dean-Stark trap with toluene.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Boric Acid-Catalyzed Condensation in Aqueous Ethanol

This protocol offers a more environmentally friendly approach.[2][12]

Materials:

  • 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol)

  • Boric acid (0.1 mmol)

  • Ethanol (10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).

  • Add boric acid (0.1 mmol) and water (2 mL) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times may vary from 1 to 12 hours.

  • If the product precipitates, it can be isolated by filtration and washed with cold ethanol.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
Low or No Conversion Insufficiently active catalyst; Low reaction temperature; Steric hindrance.Increase catalyst loading; Increase reaction temperature; Try a more potent catalyst (e.g., pyrrolidine).
Formation of Side Products Self-condensation of the aldehyde; Michael addition of the active methylene compound to the product.Use a weaker base or a Lewis acid catalyst; Use a 1:1 stoichiometry of reactants.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After solvent removal, attempt trituration with a non-polar solvent (e.g., hexanes) to induce precipitation; Utilize column chromatography for purification.

Conclusion

The Knoevenagel condensation of 1-phenethyl-1H-imidazole-4-carbaldehyde is a versatile and powerful tool for the synthesis of novel α,β-unsaturated compounds. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively tailor conditions to achieve high yields and purity. The protocols provided herein serve as a solid foundation for further exploration and optimization in the pursuit of new chemical entities for drug discovery and development.

References

  • Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. Available at: [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Available at: [Link]

  • Organic Chemistry. (2021, October 28). Knoevenagel Condensation Mechanism [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • Taylor & Francis Online. (2009, October 20). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Available at: [Link]

  • ResearchGate. (2025, November 11). Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. Available at: [Link]

  • MDPI. (2025, April 8). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Available at: [Link]

  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

  • Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Available at: [Link]

  • PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • ResearchGate. (n.d.). PAPER: 06/3750 A practical Knoevenagel condensation catalysed by imidazole. Available at: [Link]

  • JOCPR. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Available at: [Link]

  • Semantic Scholar. (2004, May 21). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN Maxime D. Crozet, Clément. Available at: [Link]

  • Semantic Scholar. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

Sources

Application

Application Note: 1-Phenethyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Strategic Rationale: The Phenethyl-Imidazole-Carbaldehyde Scaffold In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Rationale: The Phenethyl-Imidazole-Carbaldehyde Scaffold

In the landscape of modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-Phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0) has emerged as a highly privileged synthon[1]. Its utility stems from the synergistic combination of three distinct chemical features:

  • The Imidazole Core: Acts as a versatile hydrogen bond acceptor/donor and a potent metal-coordinating moiety (critical for interacting with metalloenzymes like farnesyltransferase or thioredoxin reductase)[2]. With a pKa of approximately 7, it ensures optimal ionization at physiological pH, enhancing aqueous solubility and target engagement.

  • The C4-Carbaldehyde Group: Provides a highly reactive electrophilic center. It serves as the primary synthetic handle for reductive aminations, Knoevenagel condensations, and organometallic additions, allowing rapid diversification of the scaffold for structure-activity relationship (SAR) studies[2][3].

  • The N1-Phenethyl Anchor: The two-carbon alkyl linker provides optimal conformational flexibility, allowing the terminal phenyl ring to engage in critical π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within the hydrophobic binding pockets of G-protein coupled receptors (GPCRs)[4].

Key Application Areas in Drug Discovery

Histamine Receptor Modulators (H1, H3, H4)

The imidazole ring is the fundamental pharmacophore of endogenous histamine[4]. Consequently, 1-phenethyl-1H-imidazole-4-carbaldehyde is extensively utilized to synthesize histamine receptor antagonists and inverse agonists[5].

  • H3/H4 Receptors: Reductive amination of the C4-aldehyde with various secondary amines (e.g., piperidines or piperazines) yields basic ligands that act as potent H3/H4 receptor modulators, which are investigated for neuropathic pain and inflammatory conditions[4].

  • H1 Receptors (Alcaftadine Synthesis): Derivatives of 1-phenethyl-1H-imidazole are critical intermediates and reference impurities (e.g., Alcaftadine Impurity 7) in the synthesis of Alcaftadine, a potent H1 histamine receptor antagonist used for allergic conjunctivitis[6][7].

N-Heterocyclic Carbene-Selenium (NHC-Se) Anticancer Agents

Recent breakthroughs in organometallic medicinal chemistry have utilized 1-phenethyl-1H-imidazole derivatives to synthesize N-heterocyclic carbene-selenium (NHC-Se) complexes[8]. These complexes exhibit profound cytotoxicity against various cancer cell lines (e.g., HeLa) by covalently binding to and inhibiting Thioredoxin Reductase (TrxR)[8]. The inhibition of TrxR disrupts the cellular antioxidant system, leading to intracellular reactive oxygen species (ROS) accumulation, mitochondrial membrane depolarization, and subsequent apoptosis[8].

TrxRPathway Drug NHC-Se Complex (Phenethyl-imidazole) TrxR Thioredoxin Reductase (TrxR) Inhibition Drug->TrxR Covalent Binding ROS Intracellular ROS Accumulation TrxR->ROS Antioxidant Blockade Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Caspase Caspase-9 Activation Mito->Caspase Cytochrome c Release Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution Phase

Mechanism of action for NHC-Se complexes inducing apoptosis via TrxR inhibition.

Quantitative Pharmacological Data

The following table summarizes the typical pharmacological profiles of drug candidates derived from the 1-phenethyl-1H-imidazole-4-carbaldehyde scaffold, demonstrating its versatility across different therapeutic targets[4][7][8].

Biological TargetDerivative ClassKey Pharmacological EffectTypical IC₅₀ / Kᵢ Range
Histamine H3 Receptor Phenethyl-imidazole alkylaminesInverse Agonism / Antagonism10 – 100 nM
Histamine H4 Receptor Phenethyl-imidazole piperazinesAntagonism50 – 200 nM
Thioredoxin Reductase (TrxR) NHC-Selenium ComplexesROS-mediated Apoptosis (HeLa)8.0 – 15.0 μg/mL
Histamine H1 Receptor Phenethyl-imidazolyl-piperidinesAntiallergic (Alcaftadine class)< 10 nM

Validated Synthetic Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure scientific integrity.

Protocol A: High-Yield Reductive Amination for GPCR Ligand Libraries

Objective: Synthesis of basic amine ligands (e.g., H3 antagonists) via reductive amination of 1-phenethyl-1H-imidazole-4-carbaldehyde.

Causality & Design Choices:

  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reagent. It selectively reduces the transient iminium ion without prematurely reducing the starting carbaldehyde to an alcohol, preventing yield loss.

  • Solvent/Catalyst: Dichloromethane (DCM) with a catalytic amount of glacial acetic acid (AcOH) is used. The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the rapid formation of the iminium intermediate.

ReductiveAmination A 1-Phenethyl-1H-imidazole- 4-carbaldehyde C Iminium Intermediate (In-Situ) A->C AcOH Catalyst DCM Solvent B Secondary Amine (e.g., Piperidine) B->C E Target Ligand (Purified Product) C->E Selective Reduction D NaBH(OAc)3 (Reducing Agent) D->E

Workflow for the reductive amination of 1-phenethyl-1H-imidazole-4-carbaldehyde.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL).

  • Imine Formation: Add the desired secondary amine (1.1 eq, 5.5 mmol) followed by glacial acetic acid (1.5 eq, 7.5 mmol). Stir the mixture at room temperature for 2 hours.

    • IPC (Self-Validation): Monitor via LC-MS. Look for the disappearance of the aldehyde peak and the appearance of the iminium ion mass ( [M]+ , depending on the amine used).

  • Reduction: Cool the reaction to 0 °C using an ice bath. Slowly add NaBH(OAc)3​ (1.5 eq, 7.5 mmol) in portions over 15 minutes to control the exothermic reaction.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • IPC (Self-Validation): Quench a 50 μ L aliquot in saturated NaHCO3​ , extract with ethyl acetate, and spot on a TLC plate (Ninhydrin stain). The absence of a primary/secondary amine spot confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to yield the target ligand.

Protocol B: Synthesis of NHC-Selenium Complexes for TrxR Inhibition

Objective: Conversion of the imidazole core into a selenium-functionalized N-heterocyclic carbene[8].

Causality & Design Choices:

  • Quaternization: The N3 position must first be alkylated to create an imidazolium salt. This introduces a positive charge, making the C2 proton highly acidic.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) or Potassium tert-butoxide ( KOtBu ) is used to deprotonate the C2 position, generating the highly reactive N-heterocyclic carbene in situ, which immediately reacts with elemental selenium powder to form the stable selenone[8].

Step-by-Step Procedure:

  • Alkylation (Imidazolium Salt Formation): Dissolve 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in acetonitrile. Add an alkyl halide (e.g., 1-bromohexane, 1.2 eq) and reflux for 24 hours. Cool and precipitate the resulting imidazolium salt using diethyl ether.

    • IPC (Self-Validation): 1H -NMR analysis. The appearance of a highly deshielded proton signal at ~9.5–10.0 ppm confirms the formation of the C2-H imidazolium proton.

  • Carbene Generation & Selenation: In a Schlenk flask under argon, suspend the purified imidazolium salt (1.0 eq) and elemental Selenium powder (1.5 eq) in anhydrous methanol.

  • Deprotonation: Add K2​CO3​ (2.0 eq) to the suspension. Stir the mixture at room temperature for 48 hours protected from light (to prevent selenium degradation).

  • Purification: Filter the mixture through a pad of Celite to remove unreacted selenium. Concentrate the filtrate and purify the crude product via silica gel column chromatography to isolate the NHC-Se complex.

    • IPC (Self-Validation): 1H -NMR and 13C -NMR analysis. The complete disappearance of the C2-H proton signal (~9.5 ppm) and the appearance of a 13C signal at ~155-165 ppm ( C=Se ) definitively confirms the successful formation of the selenone complex.

References

  • Apicule. "(1-methylpiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone (CAS No: 147082-78-8) API Intermediate Manufacturers". Apicule. Available at: [Link]

  • PubMed / National Institutes of Health. "Synthesis of N-heterocyclic carbene-selenium complexes modulating apoptosis and autophagy in cancer cells: Probing the interactions with biomolecules and enzymes". NIH.gov. Available at:[Link]

  • Polat, T., et al. "Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds". ResearchGate. Available at:[Link]

  • Hauwert, N. J. "Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle". VU Research Portal. Available at:[Link]

  • Pharmaffiliates. "Alcaftadine-Impurities". Pharmaffiliates. Available at:[Link]

  • Bangladesh Journals Online. "Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H". BanglaJOL. Available at: [Link]

  • Semantic Scholar. "Synthesis of N-(dimethylsulfamoyl)aldimines, a new type of aldimine". Semantic Scholar. Available at:[Link]

Sources

Method

step-by-step synthesis of 1-phenethyl-1H-imidazole-4-carbaldehyde derivatives

Application Note & Protocol A Modular, Step-by-Step Synthesis of 1-Phenethyl-1H-imidazole-4-carbaldehyde and its Derivatives for Drug Discovery Abstract Imidazole derivatives are foundational scaffolds in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Modular, Step-by-Step Synthesis of 1-Phenethyl-1H-imidazole-4-carbaldehyde and its Derivatives for Drug Discovery

Abstract

Imidazole derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-phenethyl-1H-imidazole-4-carbaldehyde, a key intermediate for building libraries of novel drug candidates. The phenethyl group offers a handle to modulate lipophilicity and engage in hydrophobic interactions, while the carbaldehyde at the C4 position serves as a versatile anchor for further chemical elaboration. We present a robust two-stage synthetic strategy: the formylation of an imidazole precursor to yield 1H-imidazole-4-carbaldehyde, followed by a regioselective N-alkylation. This guide is designed for researchers in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and strategies for downstream derivatization.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a privileged structure in drug design, present in a wide array of pharmaceuticals targeting conditions from fungal infections and cancer to neurological disorders.[1][2][3] Its significance stems from its ability to act as a proton donor or acceptor and to coordinate with metal ions in biological systems, mimicking the function of the amino acid histidine.

The target molecule, 1-phenethyl-1H-imidazole-4-carbaldehyde, is a strategically designed building block.

  • The 1-Phenethyl Group: Introduction of alkyl or arylalkyl groups at the N-1 position is a common strategy to modulate physicochemical properties like solubility and metabolic stability, which directly impacts a compound's pharmacokinetic profile.[4][5]

  • The 4-Carbaldehyde Group: This functional group is a linchpin for synthetic diversification. It can be readily transformed into a wide range of other functionalities, including amines (via reductive amination), alkenes (via Wittig-type reactions), carboxylic acids (via oxidation), and more complex heterocyclic systems.

This protocol outlines a reliable and scalable synthesis pathway, emphasizing not just the procedural steps but the chemical reasoning that ensures a high-yield, self-validating process.

Overall Synthetic Workflow

The synthesis is approached in two primary stages, beginning with the formation of the core aldehyde intermediate, followed by the introduction of the phenethyl side chain.

Caption: Overall two-stage synthetic workflow.

Part I: Synthesis of 1H-Imidazole-4-carbaldehyde via Vilsmeier-Haack Formylation

3.1. Mechanistic Rationale

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] The reaction proceeds in two main parts: first, the in situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7] Second, the imidazole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate furnishes the desired aldehyde.[8] This method is chosen for its high efficiency and reliability in constructing the key aldehyde intermediate.[9]

3.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1H-Imidazole≥99%Sigma-AldrichEnsure it is dry before use.
Phosphorus Oxychloride (POCl₃)≥99%Sigma-AldrichExtremely corrosive and moisture-sensitive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWRFor drying organic layers.
Round-bottom flask, dropping funnel--Oven-dried prior to use.
Magnetic stirrer, ice bath--

3.3. Step-by-Step Experimental Protocol

  • Vilsmeier Reagent Preparation: In a three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 0.32 mol).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (10.5 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes.

    • Causality Note: This addition must be slow and controlled as the formation of the Vilsmeier reagent is highly exothermic. Maintaining a low temperature prevents degradation and side reactions.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The solution should become a pale yellow, viscous liquid or solid slurry.

  • Formylation Reaction: Dissolve 1H-imidazole (5.0 g, 0.073 mol) in anhydrous dichloromethane (DCM) (50 mL) and add this solution to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully and slowly pour the mixture onto 150 g of crushed ice.

    • Causality Note: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde. This process is highly exothermic and can release HCl gas; therefore, it must be performed slowly in a well-ventilated fume hood.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1H-imidazole-4-carbaldehyde as a white to pale yellow solid.[10] Expected yield: 70-85%.

Part II: N-Alkylation with Phenethyl Bromide

4.1. Mechanistic Rationale

The N-alkylation of imidazole is a classic nucleophilic substitution reaction.[5] The imidazole nitrogen, once deprotonated by a suitable base, becomes a potent nucleophile that attacks the electrophilic carbon of an alkyl halide.[11] Sodium hydride (NaH) is selected as the base; it is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion without competing with the imidazole anion as a nucleophile.[4] Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base and promotes the SN2 reaction.

4.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1H-Imidazole-4-carbaldehydeSynthesized in Part I-Ensure it is completely dry.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle with care.
(2-Bromoethyl)benzene≥98%Sigma-AldrichAlso known as phenethyl bromide.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate, HexanesHPLC GradeFisher ScientificFor extraction and chromatography.
Saturated NH₄Cl solution--For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWR

4.3. Step-by-Step Experimental Protocol

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1H-imidazole-4-carbaldehyde (2.0 g, 20.8 mmol).

  • Add anhydrous DMF (40 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH) (0.92 g of 60% dispersion, 22.9 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Causality Note: Hydrogen gas is evolved during this step. The addition must be slow to control the effervescence. The reaction is stirred at 0 °C and then allowed to warm to room temperature to ensure complete deprotonation, forming the sodium imidazolide salt.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add (2-bromoethyl)benzene (3.1 mL, 22.9 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Dilute the mixture with deionized water (50 mL) and transfer to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-phenethyl-1H-imidazole-4-carbaldehyde as a viscous oil or low-melting solid. Expected yield: 80-95%.

Opportunities for Derivatization

The synthesized 1-phenethyl-1H-imidazole-4-carbaldehyde is a versatile platform for creating a library of analogs. The aldehyde functionality is amenable to a wide variety of subsequent reactions.

G cluster_0 Derivatization Pathways center_node 1-Phenethyl-1H-imidazole- 4-carbaldehyde Amine Secondary/Tertiary Amine center_node->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alcohol Primary Alcohol center_node->Alcohol Reduction (NaBH₄) Acid Carboxylic Acid center_node->Acid Oxidation (Pinnick Oxidation) Alkene Alkene center_node->Alkene Wittig Reaction (Ph₃P=CHR)

Caption: Key derivatization pathways from the aldehyde.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part I Incomplete formation of Vilsmeier reagent; moisture in reagents.Ensure all glassware and reagents (especially DMF) are anhydrous. Check the quality of POCl₃.
Insufficient reaction time or temperature.Monitor reaction closely by TLC to ensure completion. Increase reflux time if necessary.
Low yield in Part II Incomplete deprotonation of imidazole.Use fresh, high-quality NaH. Ensure the reaction is stirred sufficiently after NaH addition before adding the alkyl halide.
Inactive alkyl halide.Use fresh (2-bromoethyl)benzene.
Multiple spots on TLC (Part II) Formation of regioisomers (less likely but possible with substituted imidazoles).While 1H-imidazole-4-carbaldehyde is symmetrical for N-alkylation, careful purification by column chromatography is crucial.
Side reactions due to impurities.Ensure starting materials are pure before proceeding to the next step.
Conclusion

This application note provides a validated, two-stage protocol for the synthesis of 1-phenethyl-1H-imidazole-4-carbaldehyde. By detailing the mechanistic rationale behind key steps and offering a robust, step-by-step guide, this document serves as a reliable resource for medicinal chemists and researchers. The resulting product is a high-value intermediate, poised for diversification into novel chemical entities for drug discovery programs.

References
  • Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

  • Request PDF. Applications of the Vilsmeier reaction in heterocyclic chemistry. Available at: [Link]

  • Tasneem, et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • LookChem. Cas 3034-50-2,1H-Imidazole-4-carbaldehyde. Available at: [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Altanlar, N., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Journal of the Korean Chemical Society. Available at: [Link]

  • Al-Absi, G. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Sharma, D., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. PMC. Available at: [Link]

  • Lopez-Pestana, J.M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Academia.edu. Available at: [Link]

  • ResearchGate. ChemInform Abstract: N-Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent under PTC Conditions. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Phenethyl-1H-imidazole-4-carbaldehyde

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the N-alkylation of imidazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the N-alkylation of imidazole derivatives. 1-Phenethyl-1H-imidazole-4-carbaldehyde is a critical intermediate in the synthesis of various biologically active compounds, including C17,20-lyase inhibitors for prostate cancer treatments and novel antimalarial agents[1].

This guide addresses the fundamental challenges of imidazole alkylation—specifically regioselectivity and overalkylation—providing field-proven methodologies, quantitative optimization data, and self-validating protocols.

Module 1: Mechanistic FAQs & Regioselectivity (The "Why")

Q: Why does the alkylation of 1H-imidazole-4-carbaldehyde consistently yield a mixture of products rather than a single isomer? A: The starting material, 4(5)-imidazolecarboxaldehyde, exists in a state of rapid tautomeric equilibrium between its 4-formyl and 5-formyl forms. When deprotonated by a base, it forms an ambident imidazolide anion where the negative charge is delocalized across both nitrogen atoms (N1 and N3). Because both nitrogen centers are nucleophilic, direct N-alkylation with an electrophile like phenethyl bromide inherently leads to a mixture of 1,4- and 1,5-disubstituted regioisomers[2].

Q: How can I drive the reaction selectively towards the desired 1,4-isomer (1-phenethyl-1H-imidazole-4-carbaldehyde)? A: Regioselectivity in this system is governed by the steric bulk of the C4-formyl group and the kinetic vs. thermodynamic parameters of the reaction[3].

  • Steric Control (Kinetic): Alkylation at the nitrogen adjacent to the formyl group (yielding the 1,5-isomer) is sterically hindered. By using mild bases ( K2​CO3​ or Cs2​CO3​ ) and maintaining lower temperatures (0 °C to 25 °C), you kinetically favor the less hindered pathway, maximizing the 1,4-isomer[4].

  • Thermodynamic Control: Reversible Michael addition strategies can be employed to exclusively yield the thermodynamically favored 1,4-isomer, though direct alkylation remains more step-economic if the isomers can be separated chromatographically[2].

Q: What causes the formation of water-soluble byproducts that lower my overall yield? A: This is typically due to overalkylation . Imidazoles can undergo a second alkylation at the remaining basic nitrogen to form an imidazolium salt. This quaternary salt is highly polar, often partitioning into the aqueous layer during workup and resulting in a perceived loss of yield. Controlling the stoichiometry of the phenethyl halide (strict 1.0 to 1.1 equivalents) and avoiding prolonged heating prevents this cascade[5].

Module 2: Quantitative Condition Optimization

The choice of base, solvent, and temperature drastically alters the reaction landscape. The table below summarizes empirical data to help you select the optimal parameters for your specific constraints.

BaseSolventTemperatureMolar Ratio (SM : Alkyl : Base)Regioisomeric Ratio (1,4 : 1,5)Overall Yield (%)Causality / Notes
Cs2​CO3​ DMF0 °C RT1.0 : 1.1 : 1.55 : 1 82% Cesium effect enhances anion solubility and nucleophilicity; optimal balance of yield and selectivity.
K2​CO3​ DMF0 °C RT1.0 : 1.1 : 1.54 : 175%Standard, cost-effective condition. Requires finely powdered, anhydrous base.
NaH THF0 °C RT1.0 : 1.1 : 1.23 : 168%Strong base ensures complete deprotonation but slightly reduces regioselectivity.
K2​CO3​ MeCNReflux (82 °C)1.0 : 1.2 : 2.02 : 155%High thermal energy overcomes steric hindrance, increasing 1,5-isomer and imidazolium salt formation.

Module 3: Reaction Pathway Visualization

G SM 4(5)-Imidazolecarboxaldehyde + Phenethyl Bromide Base Deprotonation (Anhydrous K2CO3 / DMF) SM->Base Anion Ambident Imidazolide Anion Base->Anion Major 1-Phenethyl-1H-imidazole- 4-carbaldehyde (1,4-isomer) Anion->Major Steric Preference (Kinetic Control) Minor 1-Phenethyl-1H-imidazole- 5-carbaldehyde (1,5-isomer) Anion->Minor Competing Pathway Purify Silica Gel Chromatography (Isomer Separation) Major->Purify Minor->Purify Product Pure Target Compound (Optimized Yield) Purify->Product

Reaction workflow for the N-alkylation of 4(5)-imidazolecarboxaldehyde with phenethyl bromide.

Module 4: Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework to ensure trustworthiness at every stage of the synthesis.

Step-by-Step Methodology: Direct N-Alkylation

Reagents: 4(5)-imidazolecarboxaldehyde (1.0 eq), Phenethyl bromide (1.1 eq), Anhydrous K2​CO3​ (1.5 eq), anhydrous DMF (0.2 M).

  • Preparation & Deprotonation:

    • Charge an oven-dried, argon-flushed round-bottom flask with 4(5)-imidazolecarboxaldehyde and anhydrous DMF.

    • Add finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete generation of the imidazolide anion.

  • Electrophile Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add phenethyl bromide dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized concentration spikes of the electrophile, mitigating the risk of double-alkylation (imidazolium formation).

  • Reaction Progression:

    • Allow the mixture to slowly warm to room temperature and stir for 12–16 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM). Visualize under UV (254 nm) and stain with 2,4-DNPH. The aldehyde starting material will consume, and two new closely eluting UV-active/DNPH-positive spots (the 1,4 and 1,5 isomers) will appear.

  • Quenching & Extraction:

    • Quench the reaction by pouring it into ice-cold distilled water (3x the volume of DMF).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 30% to 70% EtOAc in Hexanes). The 1,4-isomer typically elutes slightly slower/faster depending on the exact silica activity, requiring careful fraction collection.

    • Self-Validation Checkpoint 2 (NMR): Verify the isolated product via 1H NMR. The diagnostic formyl proton (-CHO) appears as a sharp singlet near 9.8 ppm. Crucially, the imidazole ring protons will confirm regiochemistry: the 1,4-isomer exhibits the C5-H proton at a distinct chemical shift (typically ~7.6-7.8 ppm) compared to the C4-H of the 1,5-isomer, which is shifted due to the proximity of the N-phenethyl group[6].

Module 5: Troubleshooting Guide

Issue: Emulsion formation during the aqueous extraction phase.

  • Root Cause: DMF alters the surface tension between the aqueous and organic layers, and residual K2​CO3​ can create a buffering effect that stabilizes emulsions.

  • Resolution: Add a small amount of solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer, forcing the organic compounds into the Ethyl Acetate layer. Alternatively, filter the crude reaction mixture through a Celite pad to remove solid inorganic salts before adding water.

Issue: Unreacted starting material remains after 24 hours.

  • Root Cause: The K2​CO3​ may have absorbed atmospheric moisture (becoming a hydrate), significantly lowering its basicity and preventing efficient deprotonation.

  • Resolution: Always use freshly oven-dried K2​CO3​ . If the reaction has stalled, you can add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction in situ, converting phenethyl bromide to the more reactive phenethyl iodide, thereby accelerating the alkylation[7].

Issue: Complete loss of product; neither starting material nor product is visible in the organic extract.

  • Root Cause: Severe overalkylation. The product has been converted entirely into the doubly-alkylated imidazolium salt, which is highly water-soluble and was discarded with the aqueous layer.

  • Resolution: Restart the reaction. Strictly control the equivalents of phenethyl bromide (do not exceed 1.1 eq) and ensure the temperature does not exceed 25 °C.

References

  • Su, M., & Wood, J. L. (2000). Regioselective N-Alkylation of 4-Formylimidazole. Synthetic Communications, 30(18), 3383-3387. Available at:[Link]

  • LookChem. Cas 3034-50-2, 1H-Imidazole-4-carbaldehyde Basic Information and Uses. Available at:[Link]

  • Li, Y., et al. (2008). Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry, 73(18), 7428–7431. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Regioselective N-Alkylation Enabled by SEM-Group Transposition. Available at:[Link]

  • Google Patents. Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof (WO2009071584A1).

Sources

Optimization

Technical Support Center: Troubleshooting 1-Phenethyl-1H-imidazole-4-carbaldehyde Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing low conversion rates or poor yields when working with 1-phenethyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing low conversion rates or poor yields when working with 1-phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0).

Because this molecule is a critical building block for various active pharmaceutical ingredients (APIs) and complex ionic liquids, achieving high-yielding functionalization—particularly via reductive amination or condensation—is paramount. Below, we dissect the mechanistic bottlenecks, provide quantitative data, and outline a self-validating protocol to rescue your stalled reactions.

Part 1: Mechanistic Root Causes & Bottlenecks (FAQ)

Q: Why do standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) stall at 30-40% conversion with this specific aldehyde? A: The root cause is electronic deactivation. The imidazole ring is highly electron-rich and donates electron density into the conjugated C4-aldehyde group. This significantly reduces the electrophilicity of the carbonyl carbon compared to standard benzaldehydes, making the initial nucleophilic attack by the amine sluggish[1]. Consequently, the reaction stalls at the hemiaminal stage, and the equilibrium fails to push toward the critical imine (Schiff base) intermediate.

Q: My LC-MS shows a large peak for (1-phenethyl-1H-imidazol-4-yl)methanol. How did this happen? A: This alcohol byproduct is the result of premature reduction. Because the imine formation is thermodynamically unfavorable and slow, introducing a reducing agent too early (or using a one-pot method) allows the hydride to directly reduce the unreacted aldehyde into an alcohol. You must force 100% imine conversion before introducing the hydride source[2].

Q: Can I use physical methods to drive the condensation step? A: Yes. If chemical Lewis acids are incompatible with your downstream chemistry, microwave-assisted synthesis is highly effective for sterically hindered or electronically deactivated imidazole derivatives. Irradiation at 80 °C for 20 minutes in a sealed vessel rapidly drives intermediate formation while minimizing thermal degradation[3].

Pathway Aldehyde 1-Phenethyl-1H-imidazole- 4-carbaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Alcohol Byproduct (Premature Reduction) Aldehyde->Alcohol Direct Reduction Amine Amine Nucleophile Amine->Hemiaminal Imine Imine / Schiff Base (Equilibrium Bottleneck) Hemiaminal->Imine - H2O Imine->Aldehyde Hydrolysis Product Target Amine Product Imine->Product Hydride Reduction

Reaction pathway of 1-phenethyl-1H-imidazole-4-carbaldehyde highlighting the imine bottleneck.

Part 2: Quantitative Data & Reagent Selection

To bypass the electronic deactivation of the imidazole ring, you must alter the reaction environment. The table below summarizes the expected conversion rates based on the chosen reagent system.

Reducing SystemAdditive / Lewis AcidSolventTempTypical Conversion (%)Primary Failure Mode
NaBH(OAc)₃ NoneDCE25 °C25 - 35%Slow imine formation; direct aldehyde reduction.
NaBH₃CN AcOH (pH 5)MeOH25 °C50 - 60%Reversible imine equilibrium; toxicity concerns.
NaBH₄ Ti(OiPr)₄THF0 to 25 °C> 90% None (Optimized protocol).

Part 3: Self-Validating Experimental Protocol

To achieve >90% conversion, we recommend a two-step reductive amination utilizing Titanium(IV) isopropoxide. This protocol is designed as a self-validating system , meaning you will not proceed to the next step until an in-process control (IPC) confirms success, eliminating the guesswork.

Step 1: Titanium-Mediated Imine Formation
  • Charge: In an oven-dried flask under N₂, dissolve 1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 eq) and your target amine (1.1 eq) in anhydrous THF (0.2 M).

  • Activate: Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Causality: Ti(OiPr)₄ serves a dual purpose. As a Lewis acid, it coordinates to the C4-carbonyl oxygen, pulling electron density away from the carbon and restoring its electrophilicity[4]. Simultaneously, it acts as a water scavenger, irreversibly driving the equilibrium toward the Schiff base.

  • Self-Validation Check (Crucial): Pull a 0.1 mL aliquot. Quench with saturated NaHCO₃, extract with EtOAc, and run a rapid crude ¹H-NMR.

    • Validation criteria: Look at the ~9.7–9.8 ppm region. If the sharp aldehyde proton singlet is still visible, the condensation is incomplete. Do not proceed to Step 2 until this peak has completely vanished.

Step 2: Hydride Reduction
  • Cool & Reduce: Once the NMR confirms 100% imine formation, cool the reaction mixture to 0 °C. Add NaBH₄ (1.5 eq) portion-wise.

    • Causality: Because the imine is now locked in a stable titanium complex, mild reducing agents like NaBH(OAc)₃ lack the hydride-transfer power to reduce it. A stronger hydride source like NaBH₄ is required to break the complex and yield the secondary amine[2].

  • Stir: Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Workup and Emulsion Resolution
  • Quench: Add 1M aqueous NaOH (or aqueous ammonia) equal to the volume of THF.

    • Causality: Base hydrolysis breaks down the titanium complexes into insoluble titanium dioxide (TiO₂), preventing the formation of unfilterable gelatinous emulsions.

  • Self-Validation Check: Observe the phase separation. If the aqueous layer remains milky or cloudy, titanium salts are still partially dissolved. Add additional NaOH until the organic layer separates cleanly and the aqueous layer contains a distinct, filterable white precipitate.

  • Filter & Extract: Filter the entire mixture through a pad of Celite. Wash the filter cake with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Part 4: Advanced Troubleshooting Workflow

Q: What if my reaction mixture turns black and yields intractable tars? A: Imidazole derivatives can undergo oxidative degradation or polymerization if exposed to trace metals and oxygen at elevated temperatures. Ensure your THF is strictly anhydrous and degassed. If the problem persists, switch to a strictly inert argon atmosphere rather than nitrogen.

Troubleshooting Start Low Conversion Rate? Check Check IPC (1H-NMR) Is Aldehyde Present? Start->Check YesAld Yes (>10% Aldehyde) Check->YesAld NoAld No (Mainly Imine) Check->NoAld Fix1 Force Condensation: Add Ti(OiPr)4 or Microwaves YesAld->Fix1 Fix2 Enhance Reduction: Switch to NaBH4 at 0°C NoAld->Fix2

Decision matrix for troubleshooting low conversion rates in imidazole-4-carbaldehyde amination.

References
  • Title: Has anybody prepared chalcone using imidazole carboxaldehyde?
  • Title: Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition Source: MDPI URL
  • Title: US7339065B2 - Design and synthesis of optimized ligands for PPAR Source: Google Patents URL
  • Title: Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes Source: Semantic Scholar URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Phenethyl-1H-imidazole-4-carbaldehyde Cross-Coupling

Welcome to the Technical Support and Troubleshooting Center. As application scientists and drug development professionals, we frequently encounter substrates that resist standard functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As application scientists and drug development professionals, we frequently encounter substrates that resist standard functionalization. 1-Phenethyl-1H-imidazole-4-carbaldehyde is a prime example of a highly challenging scaffold.

When attempting cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C5 position (or C2 position), the reaction center is buried in a severe steric cleft. At C5, the reaction site is flanked by the bulky N1-phenethyl group and the electron-withdrawing C4-carbaldehyde. This guide provides a mechanistic breakdown, targeted FAQs, and a self-validating protocol to bypass these steric limitations and achieve high-yielding conversions.

🔬 Mechanistic Root Cause Analysis: The "Why" Behind the Failure

To troubleshoot effectively, we must understand how the 1-phenethyl-1H-imidazole-4-carbaldehyde scaffold disrupts the standard palladium catalytic cycle:

  • Oxidative Addition vs. Catalyst Poisoning: The C4-carbaldehyde is strongly electron-withdrawing, which theoretically decreases the electron density of the imidazole ring and makes the C-X bond more electrophilic, aiding oxidative addition [1]. However, aldehydes can also act as weak ligands. In a sterically congested environment, the aldehyde oxygen can competitively coordinate to the palladium center, leading to off-cycle catalyst sequestration.

  • The Transmetalation Bottleneck: This is the primary point of failure. The N1-phenethyl group physically blocks the trajectory of the incoming nucleophile (e.g., boronic acid or amine)[2]. If transmetalation is too slow, the long-lived Pd(II) intermediate will undergo side reactions, most commonly protodehalogenation.

  • Reductive Elimination: While steric bulk generally accelerates reductive elimination by forcing the coupled partners together, the complex must first successfully assemble. If the ligand is not sterically flexible enough, the transition state for reductive elimination cannot be reached [3].

🛠️ Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at the C5 position yields mostly unreacted starting material (>80% recovery). Should I increase the temperature or catalyst loading? A1: Not immediately. High recovery of starting material without palladium black precipitation usually indicates an initiation failure or a complete block at the transmetalation step due to the N1-phenethyl group.

  • Solution: Switch your ligand system. Standard bidentate ligands (like dppf) or small monodentate ligands (like PPh₃) cannot force the necessary geometry. You must use a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos ). These ligands form a monoligated Pd(0)L complex that creates a wide, flexible binding pocket, accommodating the bulky substrate during transmetalation.

Q2: I am observing significant protodehalogenation (reduction of the C-X bond) instead of the cross-coupled product. How do I prevent this? A2: Protodehalogenation confirms that oxidative addition is occurring, but transmetalation is failing. The stalled Pd(II) complex eventually extracts a proton from the solvent, the base, or trace water.

  • Solution: You must accelerate transmetalation and eliminate proton sources.

    • Switch from aqueous bases (e.g., 2M Na₂CO₃) to strictly anhydrous, finely milled bases like Cs₂CO₃ or K₃PO₄ . Cs₂CO₃ drastically increases the solubility and nucleophilicity of the boronate intermediate.

    • Use rigorously anhydrous, non-protic solvents (e.g., 1,4-Dioxane or Toluene).

Q3: The reaction turns black within 15 minutes, and conversion halts. Is the C4-carbaldehyde interfering? A3: Yes. Rapid formation of palladium black indicates catalyst decomposition. The C4-carbaldehyde can coordinate to the palladium, pulling it out of the catalytic cycle and leading to aggregation.

  • Solution: Transiently protect the C4-carbaldehyde as a 1,3-dioxolane acetal before the cross-coupling step. While this slightly increases the steric footprint at C4, it completely neutralizes the electronic deactivation and coordination threat, allowing the palladium catalyst to remain active.

Q4: Can I perform a Buchwald-Hartwig amination on this substrate using primary amines? A4: Amination at the C5 position of this specific scaffold is notoriously difficult due to the steric clash between the N1-phenethyl group and the incoming amine.

  • Solution: Utilize a palladacycle precatalyst, specifically BrettPhos Pd G3 . The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species, and the BrettPhos ligand is structurally optimized to accommodate bulky primary amines while strictly suppressing unwanted β-hydride elimination.

📊 Quantitative Data: Ligand Benchmarking

The table below summarizes the efficacy of various ligands when attempting a Suzuki-Miyaura cross-coupling on a sterically hindered N1-substituted imidazole-4-carbaldehyde model.

LigandLigand TypeCone/Bite AngleRelative Transmetalation RateTypical Yield (%)Diagnostic Observation
PPh₃ Monodentate145°Very Slow< 10%High SM recovery; slow Pd black formation.
dppf Bidentate99°Slow15 - 25%High protodehalogenation observed.
SPhos DialkylbiarylFlexibleFast65 - 75%Good conversion; requires anhydrous base.
XPhos DialkylbiarylFlexibleVery Fast85 - 95% Optimal; rapid color change to active Pd(0).

🧪 Validated Experimental Protocol

Standard Operating Procedure: Sterically Hindered Suzuki-Miyaura Coupling This protocol utilizes a self-validating pre-activation step to ensure catalyst viability before substrate introduction.

Reagents:

  • 5-Bromo-1-phenethyl-1H-imidazole-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos (0.12 equiv, 12 mol%)

  • K₃PO₄ (Anhydrous, finely milled, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Self-Validation Step): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and XPhos in 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15–20 minutes.

    • Validation Check: Observe the solution. A successful ligand exchange will cause the solution to transition from a dark, opaque purple (Pd₂(dba)₃) to a deep, clear red/brown L-Pd(0) active complex. Do not proceed if the solution remains purple.

  • Reagent Loading: Briefly open the Schlenk tube under a positive flow of argon. Add the 5-bromo-1-phenethyl-1H-imidazole-4-carbaldehyde, the arylboronic acid, and the anhydrous K₃PO₄.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to remove any trace oxygen that could prematurely oxidize the electron-rich XPhos ligand.

  • Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800+ RPM) for 12 hours. High stirring rates are critical due to the heterogeneous nature of the K₃PO₄ base.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

🗺️ Workflow Visualization

Troubleshooting Start Issue: Low Yield in C5 Cross-Coupling Diag1 Recovered Starting Material > 50% Start->Diag1 Diag2 Side Products or Pd Black Observed Start->Diag2 Cause1 Steric Hindrance Blocking Transmetalation Diag1->Cause1 Cause2 Protodehalogenation (Slow Catalytic Cycle) Diag2->Cause2 Cause3 Aldehyde Coordination (Catalyst Poisoning) Diag2->Cause3 Sol1 Switch to Bulky Biaryl Ligands (e.g., XPhos) Cause1->Sol1 Sol2 Use Anhydrous Cs2CO3 & Non-protic Solvent Cause2->Sol2 Sol3 Protect C4-Carbaldehyde as 1,3-Dioxolane Acetal Cause3->Sol3

Caption: Diagnostic decision tree for troubleshooting steric and electronic failures in imidazole cross-coupling.

📚 References

  • 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde - Benchchem. Benchchem Database. Available at:

  • 5-Bromo-2-ethynyl-1H-imidazole - Benchchem. Benchchem Database. Available at:

  • Organometallic Chemistry of Transition Metal Alkylidyne Complexes Centered at Metathesis Reactions. Journal of the American Chemical Society - ACS Publications. Available at:

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development and Purity Validation for 1-phenethyl-1H-imidazole-4-carbaldehyde

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel compounds like 1-phenethyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel compounds like 1-phenethyl-1H-imidazole-4-carbaldehyde, a potential building block in medicinal chemistry, establishing a robust, validated analytical method is paramount. This guide provides an in-depth, experience-driven walkthrough of developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific analyte.

We will explore the causal chain behind each experimental decision, from selecting the optimal stationary phase to fine-tuning mobile phase conditions. Furthermore, this guide will objectively compare the developed HPLC method with viable alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), providing a comprehensive analytical perspective for researchers and drug development professionals.

Part 1: Strategic Development of a Stability-Indicating HPLC Method

The goal of method development is to achieve adequate separation of the main analyte from any potential impurities and degradation products. The molecular structure of 1-phenethyl-1H-imidazole-4-carbaldehyde—featuring a polar imidazole ring, an aromatic phenethyl group, and a reactive carbaldehyde—presents a unique set of challenges and opportunities for chromatographic separation.

Causality Behind Experimental Choices

Analyte Chemistry Considerations: The presence of a basic imidazole ring (pKa ≈ 7) means that the pH of the mobile phase will be a critical parameter, influencing the analyte's ionization state and, consequently, its retention and peak shape.[1][2] The aromatic rings suggest that a stationary phase capable of π-π interactions could offer alternative selectivity compared to standard alkyl phases.[3]

Column Selection: While a standard C18 column is the workhorse of reversed-phase chromatography, for this analyte, we hypothesize that a Phenyl-Hexyl phase would be more suitable.[4] The phenyl ligands can engage in π-π interactions with the analyte's aromatic rings, providing a different retention mechanism that can be crucial for separating structurally similar impurities.

Mobile Phase Optimization: The choice of organic modifier and aqueous pH is perhaps the most critical factor in reversed-phase HPLC.[1][5]

  • Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. We will start our evaluation with acetonitrile.

  • Aqueous Phase & pH Control: To ensure a robust method, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa.[1] By setting the pH to around 3.0 with a formic acid modifier, we ensure the imidazole ring is consistently protonated (cationic), promoting good peak shape and predictable retention.

Experimental Protocol: Method Development
  • Initial Scouting: A scouting gradient is run using a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). A broad gradient from 10% to 90% B over 20 minutes is used to determine the approximate elution conditions.

  • pH Optimization: The effect of pH is evaluated by testing different mobile phase modifiers (e.g., 0.1% Formic Acid, pH ~2.8; 10mM Ammonium Acetate, pH ~6.8).

  • Organic Modifier Evaluation: The selectivity is compared by running the separation with methanol as the organic modifier instead of acetonitrile.

  • Isocratic vs. Gradient Fine-Tuning: Based on the scouting run, a focused gradient is developed to ensure adequate separation of the main peak from any observed impurities. If all peaks elute closely, an isocratic method may be evaluated for simplicity and robustness.[6]

Optimized HPLC Method

Based on hypothetical optimization experiments, the following method was established to provide optimal separation.

ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 65% B over 15 min, then to 90% B in 2 min, hold for 3 min, return to 30% B in 1 min, hold 4 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50)

Part 2: Rigorous Method Validation for Purity Assessment

A method is not truly established until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] We will follow the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[8] A crucial prerequisite for validation is performing a forced degradation study to prove the method is stability-indicating.

Workflow for HPLC Method Development and Validation

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte Analyte Characterization (pKa, logP, UV spectra) ColumnSel Column & Detector Selection Analyte->ColumnSel MobilePhase Mobile Phase Optimization (pH, Solvent) ColumnSel->MobilePhase Gradient Gradient/Isocratic Fine-Tuning MobilePhase->Gradient Optimized Optimized Method Gradient->Optimized Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimized->Forced Specificity Specificity Forced->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Stability-Indicating Method Robustness->Validated

Caption: Workflow from initial method development to full validation.

Experimental Protocol: Forced Degradation Study

To demonstrate that the method can separate the analyte from its degradation products, a forced degradation study is performed as mandated by ICH Q1A(R2) guidelines.[9][10] The goal is to achieve 5-20% degradation.[9][11]

  • Acid Hydrolysis: 1 mg/mL of analyte in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of analyte in 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 1 mg/mL of analyte in 3% H₂O₂ at room temperature for 12 hours.

  • Thermal Degradation: Solid analyte exposed to 105°C for 48 hours.

  • Photolytic Degradation: Analyte solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

Representative Forced Degradation Results
Stress Condition% Assay LossObservations
Acid Hydrolysis14.2%Two major degradation peaks observed, baseline separated from the main peak.
Base Hydrolysis18.5%One major degradation peak and several minor peaks observed.
Oxidative Degradation9.8%A single, well-resolved degradation peak appeared before the main analyte.
Thermal Degradation6.1%Minor degradation peaks observed, indicating good thermal stability.
Photolytic Degradation11.5%Two small degradation peaks observed after the main peak.

The successful separation of degradation products under all stress conditions confirms the method's specificity and stability-indicating nature.

Validation Parameters and Acceptance Criteria

The optimized method was fully validated according to ICH Q2(R1) guidelines.[8][12]

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time from blanks, placebo, or degradation products.Passed. Peak purity analysis of the analyte peak in stressed samples was >99.5%.
Linearity Correlation coefficient (r²) ≥ 0.999 for analyte concentration vs. peak area.r² = 0.9998 over the range of 1-150 µg/mL.
Range 80% to 120% of the target concentration.80-120 µg/mL.
Accuracy 98.0% to 102.0% recovery at three concentration levels (80%, 100%, 120%).Average recovery of 99.7%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.RSD = 0.8%.
Precision (Intermediate) RSD ≤ 2.0% across different days and analysts.RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness RSD ≤ 2.0% after small, deliberate changes in flow rate (±0.1 mL/min) and temperature (±2°C).Passed. System suitability parameters remained within limits under all varied conditions.

Part 3: Comparative Analysis with Alternative Technologies

While HPLC is a robust and widely used technique, other technologies offer distinct advantages in certain scenarios.[13] Here, we compare our validated HPLC method with UPLC, GC-MS, and SFC.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles.[14][15] This technology operates at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[16][17]

Key Advantages of UPLC:

  • Speed: Analysis times can be reduced by up to 9-fold compared to HPLC systems using 5 µm particle columns.[15][18]

  • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves both resolution and sensitivity.[14]

  • Reduced Solvent Consumption: Faster run times and lower flow rates result in significant solvent savings, making it a greener and more cost-effective option over time.[14][18]

ParameterValidated HPLC MethodProjected UPLC MethodAdvantage
Run Time 25 minutes3 minutesUPLC
Resolution > 2.0 (for all peaks)> 3.5 (projected)UPLC
Solvent/Run ~25 mL~2.1 mLUPLC
System Pressure ~2,500 psi~12,000 psiHPLC (Lower)
Initial Cost LowerHigherHPLC
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[19] When coupled with a mass spectrometer (MS), it provides excellent identification capabilities.[19][20]

Applicability to 1-phenethyl-1H-imidazole-4-carbaldehyde:

  • Suitability: The analyte's suitability for GC would depend on its boiling point and thermal stability. Given its structure, it may be amenable to GC analysis, but derivatization might be required to improve volatility and peak shape.

  • Strengths: GC-MS would be superior for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[21]

  • Weaknesses: It is not ideal for non-volatile degradation products or impurities. The high temperatures of the injection port could potentially cause on-column degradation, complicating the purity profile.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[22][23] It is often considered a "green" chromatography technique due to the significant reduction in organic solvent consumption.[23]

Applicability to 1-phenethyl-1H-imidazole-4-carbaldehyde:

  • Suitability: Modern SFC is highly effective for separating polar compounds, a misconception being that it is only for non-polar analytes.[23][24] By using polar co-solvents (modifiers) like methanol, SFC can readily analyze compounds like our target molecule.[25]

  • Strengths: SFC offers very fast separations due to the low viscosity and high diffusivity of the mobile phase.[23] It provides an orthogonal selectivity compared to reversed-phase LC, which can be invaluable for separating isomers or closely related impurities that co-elute in HPLC.[26]

  • Weaknesses: The instrumentation is more specialized and less common than HPLC in many QC labs. Method development can be more complex due to the additional variables of pressure and temperature affecting fluid density.

Summary Comparison of Analytical Techniques
TechniquePrimary Use Case for This AnalyteProsCons
HPLC Robust, routine purity and stability testing.[13]Ubiquitous, reliable, well-understood, versatile.Slower run times, higher solvent consumption compared to modern methods.
UPLC High-throughput screening, improved sensitivity analysis.[14]Very fast, high resolution, low solvent use, increased sensitivity.[18]Higher initial cost, higher backpressure requires specialized systems.[14]
GC-MS Analysis of volatile impurities and residual solvents.[20][21]Excellent for volatile compounds, definitive identification with MS.[19]Not suitable for non-volatile compounds, potential for thermal degradation.
SFC Orthogonal purity checks, chiral separations, "green" analysis.Very fast, low organic solvent use, unique selectivity.[23]Less common instrumentation, more complex method development.

Conclusion

This guide has detailed a systematic, science-driven approach to developing and validating a stability-indicating HPLC method for 1-phenethyl-1H-imidazole-4-carbaldehyde. By carefully considering the analyte's physicochemical properties, a robust method using a Phenyl-Hexyl stationary phase was established and validated according to stringent ICH guidelines.

The comparative analysis demonstrates that while the developed HPLC method is highly suitable for routine quality control, alternative techniques like UPLC offer significant advantages in speed and efficiency for high-throughput environments. Furthermore, orthogonal techniques such as GC-MS and SFC serve as powerful complementary tools, essential for a comprehensive understanding of the full impurity profile, particularly for volatile species or challenging isomer separations. The choice of the optimal analytical technique ultimately depends on the specific requirements of the analysis, balancing factors of speed, resolution, cost, and the specific information required.

References
  • Alispharm. (2023, October 11).
  • Research Journal of Pharmacy and Technology. (2019, October 24).
  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • West, C. (2013, May/June). How Good is SFC for Polar Analytes?
  • International Journal of Applied Pharmaceutics. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Waters.
  • WebofPharma. (2026, February 13).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • LCGC International. (2018, November 1). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
  • ResearchGate.
  • RSC Publishing. (2019, January 3). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).
  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Acta Poloniae Pharmaceutica.
  • Benchchem.
  • Benchchem.
  • ScienceGate. (2026, February 2).
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • 6NAPSE Labor
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Labmate Online. (2025, June 20). Gas Chromatography (GC)
  • LCGC International. (2026, March 18). Column Selection for Reversed-Phase HPLC.
  • Taylor & Francis. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • Phenomenex. (2025, June 6).
  • IJRAR.org.
  • JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
  • ResolveMass. (2026, February 15).
  • ResearchGate.
  • Austin Publishing Group. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • LCGC International. (2013, November 1).
  • HELIX Chromatography. (2022, August 12).
  • ACS Publications.
  • Asian Journal of Pharmaceutical Analysis.
  • SciSpace. (2016, December 14).
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • PMC. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • BioProcess International. (2026, March 22).
  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Waters.
  • European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Canada.ca. Notice.
  • OI Analytical.

Sources

Safety & Regulatory Compliance

Safety

1-Phenethyl-1H-imidazole-4-carbaldehyde proper disposal procedures

Comprehensive Operational & Disposal Guide: 1-Phenethyl-1H-imidazole-4-carbaldehyde As a critical building block in drug discovery—frequently utilized in the synthesis of cyclic peptides, PROTACs, and targeted kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide: 1-Phenethyl-1H-imidazole-4-carbaldehyde

As a critical building block in drug discovery—frequently utilized in the synthesis of cyclic peptides, PROTACs, and targeted kinase inhibitors—1-Phenethyl-1H-imidazole-4-carbaldehyde (CAS: 570398-14-0) requires precise handling and disposal protocols.

While not acutely lethal, the chemical architecture of this compound presents specific reactive hazards. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating procedures for the safe operational handling and RCRA-compliant disposal of this intermediate.

Mechanistic Toxicology & Hazard Profile

To safely manage chemical waste, operators must understand the causality behind a molecule's reactivity. The hazard profile of 1-Phenethyl-1H-imidazole-4-carbaldehyde is driven by three distinct structural features:

  • The Electrophilic Aldehyde (C4 Position): The carbaldehyde moiety is highly electrophilic. It readily undergoes spontaneous Schiff base formation when exposed to primary amines (including lysine residues in human skin proteins). This cross-linking mechanism is the primary driver of its Category 2 Skin and Eye Irritation classification[1][2].

  • The Basic Imidazole Nitrogen (N3 Position): Acting as a Lewis base, the unsubstituted nitrogen on the imidazole ring can react exothermically with strong acids, leading to rapid heat generation and potential container pressurization.

  • The Phenethyl Group: The addition of the phenethyl chain significantly increases the molecule's lipophilicity (LogP) compared to a standard imidazole-4-carboxaldehyde. This enhanced lipophilicity facilitates rapid penetration through the stratum corneum, exacerbating localized tissue irritation upon contact[2].

Quantitative Data & Disposal Parameters
Property / ParameterValue / Specification
CAS Number 570398-14-0[3]
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]
EPA RCRA Status Unlisted (Managed as characteristic waste or F-listed if in solvent)[4]
Compatible Waste Streams Non-Halogenated Organics, Halogenated Organics, Solid Hazardous Waste
Incompatible Mixtures Primary/Secondary Amines, Strong Oxidizers, Concentrated Acids

Step-by-Step Disposal Methodologies

The EPA does not classify 1-Phenethyl-1H-imidazole-4-carbaldehyde as a P-listed (acutely hazardous) or U-listed (toxic) waste[4]. However, it must be managed as a characteristic hazardous waste, particularly when dissolved in reaction matrices.

Follow this self-validating protocol to ensure compliance and prevent adverse reactions in the waste stream.

Step 1: Waste Characterization & Matrix Identification

Causality: The physical state and the solvent matrix dictate the regulatory classification of the waste.

  • Solid Residue: Pure, unreacted compound or crystallized product must be treated as Solid Hazardous Waste.

  • Liquid Mother Liquor: If the compound is dissolved in a solvent, the waste classification inherits the regulatory status of the solvent. For example, if dissolved in Methanol or Dichloromethane (DCM), the entire mixture becomes an F-listed hazardous waste (F001-F005) under EPA RCRA guidelines[5].

Step 2: Chemical Segregation & Compatibility Verification

Causality: Preventing exothermic reactions in sealed waste containers.

  • DO NOT dispose of this compound in waste carboys containing aliphatic amines, ammonia, or strong bases. The aldehyde will undergo an exothermic aldol condensation or Schiff base formation.

  • DO NOT mix with strong oxidizing agents (e.g., peroxides, nitric acid), as the aldehyde will rapidly oxidize to a carboxylic acid, generating heat and gas.

  • Validation Check: Before adding to a bulk liquid waste carboy, verify the carboy log to ensure no incompatible functional groups have been introduced within the last 48 hours.

Step 3: Primary Containerization
  • Solid Waste: Place contaminated consumables (weigh boats, spatulas, filter paper) and powder residues into a sealable, heavy-duty High-Density Polyethylene (HDPE) bag. Double-bag the waste to prevent puncture.

  • Liquid Waste: Funnel liquid waste into a grounded, chemically compatible HDPE or glass carboy. Leave at least 20% headspace to accommodate potential vapor expansion.

Step 4: Secondary Containment & RCRA Labeling
  • Place all primary waste containers inside a secondary containment bin capable of holding 110% of the largest container's volume.

  • Affix a standard EPA Hazardous Waste label[6].

  • Required Label Details:

    • Check the boxes for "Toxic" and "Irritant".

    • Explicitly write: "Contains 1-Phenethyl-1H-imidazole-4-carbaldehyde (Aldehyde/Imidazole derivative)."

    • If in solution, list all solvents with their exact percentages.

Step 5: Final Disposal Routing
  • Transfer the labeled waste to the facility's Main Accumulation Area (MAA).

  • The waste must be routed to an EPA-approved facility for High-Temperature Incineration . The nitrogen content in the imidazole ring will generate NOx gases upon combustion, requiring the disposal facility to utilize scrubbers.

Emergency Spill Response Protocol

In the event of a localized spill, rapid containment is necessary to prevent respiratory irritation (STOT SE 3)[1].

  • Evacuate & Ventilate: Ensure the chemical fume hood is operating at maximum face velocity. If spilled outside a hood, evacuate the immediate 5-foot radius and allow the HVAC system to clear localized dust/vapors.

  • Solid Spills: Do not dry-sweep the powder, as this aerosolizes the highly irritating particles. Lightly mist the powder with water or a high-flashpoint inert solvent to dampen it. Use a HEPA-filtered vacuum or wet spill pads to collect the material.

  • Liquid Spills: Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Never use combustible materials like sawdust , as the reactive aldehyde can initiate slow, exothermic degradation.

  • Decontamination: Wash the affected surface with a mild soap and water solution. The basicity of the soap helps neutralize any residual localized acidity and solubilizes the lipophilic phenethyl group.

Waste Stream Routing & Disposal Decision Tree

The following workflow illustrates the logical routing for 1-Phenethyl-1H-imidazole-4-carbaldehyde waste based on its physical state and solvent matrix.

G Start 1-Phenethyl-1H-imidazole- 4-carbaldehyde Waste CheckState Determine Physical State & Solvent Matrix Start->CheckState Solid Solid/Powder Residue CheckState->Solid Liquid In Solution (Reaction Mother Liquor) CheckState->Liquid SolidWaste Solid Hazardous Waste (Double-bagged / HDPE) Solid->SolidWaste HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Incineration High-Temperature Incineration (EPA Approved Facility) NonHalo->Incineration Halo->Incineration SolidWaste->Incineration

Figure 1: Decision tree for the RCRA-compliant segregation and disposal of imidazole carbaldehyde waste.

References

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Listings (F-Listed Solvents) Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: RO 11249 - EPA (F001-F005 Solvent Mixtures) Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Imidazole-4-carboxaldehyde | CID 76428 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 1-Phenethyl-1H-imidazole-4-carbaldehyde

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 1-Phenethyl-1H-imidazole-4-carbaldehyde. As a substituted imidazole aldehyde,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 1-Phenethyl-1H-imidazole-4-carbaldehyde. As a substituted imidazole aldehyde, this compound requires a handling protocol grounded in a thorough understanding of its potential hazards, which are inferred from its structural components: the imidazole core and the aldehyde functional group. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and best practices.

Foundational Hazard Assessment: Understanding the "Why"

  • Imidazole Core: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Some may also pose risks of reproductive harm.[2][4] Therefore, it is imperative to treat 1-Phenethyl-1H-imidazole-4-carbaldehyde as a potential corrosive and skin/eye irritant.

  • Aromatic Aldehyde Group: Aldehydes as a class of chemicals can cause irritation to the skin, eyes, and respiratory system.[5][6] They can also act as sensitizers, leading to allergic reactions upon repeated exposure.[6] The solid, likely crystalline, nature of this compound at room temperature means that dust formation is a primary route of exposure to be controlled.[7][8]

Given these characteristics, the primary risks during handling are dermal contact, eye contact, and inhalation of airborne particulates . Our protective strategy must be engineered to mitigate these risks at every stage of the workflow.

Core Protective Equipment: A Multi-Layered Defense

Selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be tailored to the scale of the operation and the specific tasks being performed. The following table summarizes the required PPE for handling 1-Phenethyl-1H-imidazole-4-carbaldehyde.

Operational Phase Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (mg to low-gram scale) ANSI Z87.1-compliant chemical safety goggles.[8]Nitrile gloves (inspect for pinholes before use).[8]Fully-buttoned laboratory coat.[9]Certified chemical fume hood.[1][8]
Large Quantities / Splash or Dust Potential Chemical safety goggles and a full-face shield.[10][11]Nitrile gloves.Chemical-resistant apron over a lab coat.Certified chemical fume hood.[1][8]
Spill Cleanup / Emergency Response Chemical splash goggles and a full-face shield.[10]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.NIOSH-approved respirator with particulate filters.[8][12]
Eye and Face Protection

The potential for serious eye irritation or damage necessitates stringent eye protection.[5][13][14]

  • Standard Protocol: At a minimum, ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory where the compound is handled.[8]

  • Elevated Risk: When handling larger quantities or during procedures with a higher risk of splashing or dust generation (e.g., scraping, vigorous mixing), a full-face shield must be worn in addition to safety goggles to protect the entire face.[10][11]

Skin and Body Protection

Preventing dermal contact is critical due to the inferred corrosive and irritant properties of the compound.

  • Hand Protection: Nitrile gloves are the standard for handling this solid compound.[8] Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (peeling them off without touching the outer surface) to prevent cross-contamination.[8] Contaminated gloves must be disposed of as hazardous waste immediately.

  • Body Protection: A clean, fully-buttoned laboratory coat serves as the first barrier.[9] For tasks with higher exposure risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

The primary engineering control for preventing inhalation of dust is a properly functioning chemical fume hood.[1][8]

  • Primary Control: All handling of 1-Phenethyl-1H-imidazole-4-carbaldehyde powder, including weighing and transfers, must be performed inside a certified chemical fume hood to control emissions at the source.[8]

  • Secondary/Emergency Control: In the event of a significant spill outside of a fume hood or if ventilation is known to be inadequate, a NIOSH-approved air-purifying respirator with an organic vapor/particulate cartridge should be used by trained personnel.[8][12]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol ensures that safety is integrated into every step of the workflow.

Workflow for Handling 1-Phenethyl-1H-imidazole-4-carbaldehyde

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Hazard Review Review SDS of related compounds. B 2. Workspace Setup Verify fume hood function. Clear workspace. Locate eyewash/shower. A->B C 3. Don PPE Lab coat, goggles, nitrile gloves. B->C D 4. Chemical Handling Carefully weigh and transfer solid. Avoid dust generation. C->D E 5. Reaction/Use Keep containers closed when not in use. D->E F 6. Decontamination Wipe down surfaces. Clean equipment. E->F G 7. Waste Disposal Segregate hazardous waste. Label container correctly. F->G H 8. Doff PPE Remove gloves and lab coat correctly. G->H I 9. Personal Hygiene Wash hands thoroughly. H->I

Caption: Step-by-step workflow for the safe handling of 1-Phenethyl-1H-imidazole-4-carbaldehyde.

Step 1: Pre-Operational Checks

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]

  • Assemble PPE: Gather all necessary PPE as outlined in Section 2. Inspect each item for damage.

  • Prepare Workspace: Clear the fume hood of unnecessary items. Line the work surface with absorbent paper if desired.

Step 2: Chemical Handling

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Transfer Compound: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[7][15]

  • Minimize Dust: Use techniques that minimize the generation of airborne dust, such as careful scooping rather than pouring from a height.

  • Container Management: Keep the container tightly closed when not in use.[7]

Step 3: Post-Handling and Decontamination

  • Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Properly Doff PPE: Remove gloves using the correct technique and dispose of them in the designated hazardous waste container.[16] Remove your lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][15]

Emergency and Spill Response

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.[2][13]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] If irritation persists, seek medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]

  • Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated hazardous waste container.[7]

  • Large Spill: Evacuate the immediate area. Alert your supervisor and institutional Environmental Health and Safety (EHS) office. Do not attempt to clean it up unless you are trained and equipped to do so.[2]

Disposal Plan: Environmental Stewardship

Chemical waste must be handled with the same diligence as the active compound.

  • Waste Segregation: 1-Phenethyl-1H-imidazole-4-carbaldehyde and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips) are to be treated as hazardous chemical waste.[3][16]

  • Containerization: Collect all waste in a clearly labeled, sealable, and chemically compatible container. The label must include "Hazardous Waste" and the full chemical name.[8][16]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[8][9]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[3][16] Never dispose of this chemical down the drain or in the regular trash.[3]

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Tokyo Chemical Industry. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). 1H-Imidazole-4-carbaldehyde - Safety Data Sheet.
  • Fisher Scientific. (2010, February 4). Imidazole - Safety Data Sheet.
  • Fisher Scientific. (2009, February 23). Safety Data Sheet.
  • University of Washington. (2025, February 28). Imidazole SOP.
  • University of Washington. (n.d.). Imidazole Safety Operating Procedure.
  • NextSDS. (n.d.). 1-phenyl-1H-imidazole-4-carbaldehyde — Chemical Substance Information.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • University of California, San Diego. (n.d.). Personal Protective Equipment (PPE) - Types of Gloves.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
  • Acros Organics. (2018, January 23). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Imidazole Safety Data Sheet.
  • TCI Chemicals. (2025, November 14). Safety Data Sheet.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • Labour Department. (2009, January). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
  • Med.Navy.mil. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • The Perfumers Apprentice. (2025, August 1). Safety Data Sheet.
  • ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety.
  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenethyl-1H-imidazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Phenethyl-1H-imidazole-4-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.